
1,3,2-Diazastannolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Diazastannolidine is a unique organotin compound characterized by a five-membered ring containing two nitrogen atoms and one tin atom
準備方法
Synthetic Routes and Reaction Conditions
1,3,2-Diazastannolidine can be synthesized through several methods. One common approach involves the reaction of stannous chloride with a diamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1,3,2-Diazastannolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tin atom in the compound can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of tin-hydride bonds.
Substitution: Substituted derivatives where the tin atom is replaced by other functional groups.
科学的研究の応用
1,3,2-Diazastannolidine has found applications in various scientific research fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,3,2-Diazastannolidine involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates catalytic reactions, particularly in organic synthesis. The compound’s unique structure allows it to interact with molecular targets, leading to the formation of new chemical bonds and the transformation of substrates.
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: These compounds also contain nitrogen atoms in a five-membered ring but lack the tin atom.
1,3,2-Diazaphospholenes: Similar in structure but contain a phosphorus atom instead of tin.
1,2-Diazastannolines: Contain a similar ring structure but with different substitution patterns.
Uniqueness
1,3,2-Diazastannolidine is unique due to the presence of the tin atom, which imparts distinct chemical reactivity and catalytic properties. This makes it particularly valuable in applications requiring specific coordination chemistry and catalytic activity.
特性
CAS番号 |
1120-60-1 |
|---|---|
分子式 |
C2H6N2Sn |
分子量 |
176.79 g/mol |
IUPAC名 |
1,3,2λ2-diazastannolidine |
InChI |
InChI=1S/C2H6N2.Sn/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2 |
InChIキー |
VQYNQVZSOUMGDD-UHFFFAOYSA-N |
正規SMILES |
C1CN[Sn]N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)

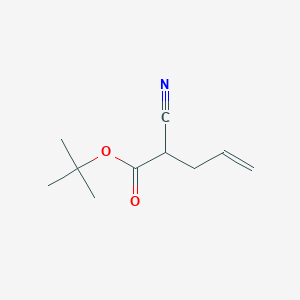

![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
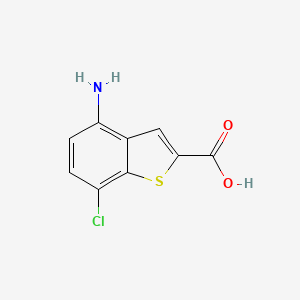
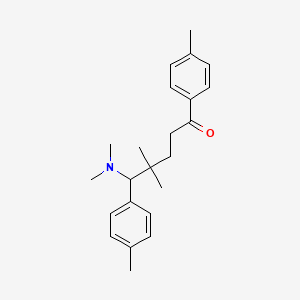
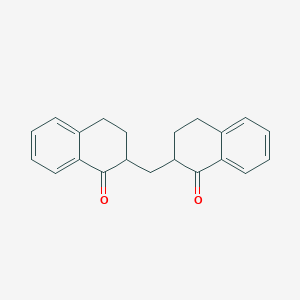
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
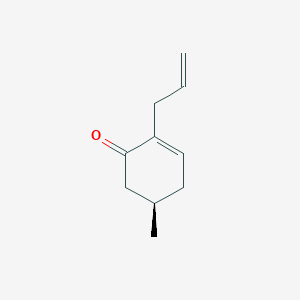
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)

